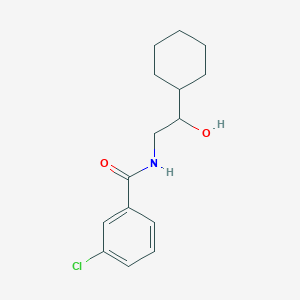

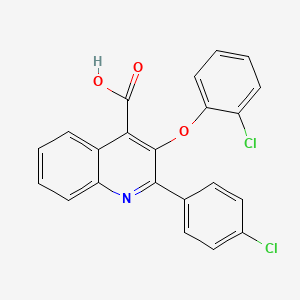

![molecular formula C19H20N2OS B2813404 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide CAS No. 289490-98-8](/img/structure/B2813404.png)

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide” is a chemical compound with the linear formula C19H20N2OS . It has a molecular weight of 324.448 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its linear formula C19H20N2OS . The structure is composed of a benzothiazole ring attached to a phenyl group via an amide linkage .Aplicaciones Científicas De Investigación

Anticonvulsant and Neuroprotective Effects

N-[4-(6-Methyl-1,3-Benzothiazol-2-Yl)Phenyl]Pentanamide and its derivatives have been evaluated for their anticonvulsant and neuroprotective effects. A study by Hassan et al. synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives and evaluated them for these effects. One compound in particular showed significant anticonvulsant activity and displayed promising neuroprotective effects by lowering levels of MDA and LDH, indicating potential as a lead in the search for safer and more effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Antitumor Activity

This compound derivatives have also been explored for their antitumor activities. A review by Bradshaw and Westwell traces the development of potent and selective antitumor benzothiazoles, highlighting advances in understanding their mechanism of action, which involves selective uptake into sensitive cells, AhR binding, and induction of cytochrome P450, leading to cell death. This understanding has informed drug development, including the synthesis of water-soluble prodrugs for easier administration (Bradshaw & Westwell, 2004).

Antimicrobial Activity

Patel and Shaikh synthesized new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-Methylbenzothiazole and evaluated their in vitro antimicrobial screening against various bacterial and fungal species. Some compounds showed activity comparable to standard drugs, indicating potential for further development as antimicrobial agents (Patel & Shaikh, 2010).

Role in Parkinson's Disease

Riluzole, a drug interfering with glutamate neurotransmission and sharing structural similarities with benzothiazole derivatives, has been shown to have neuroprotective action in rodent models of global and focal cerebral ischemia. A pilot study in rhesus monkeys indicated that riluzole could possess neuroprotective and palliative effects in a primate model of Parkinson's disease, suggesting a potential avenue for benzothiazole derivatives in neurological disorders (Benazzouz et al., 1995).

Direcciones Futuras

The future directions for the study of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the interest in benzothiazole derivatives in medicinal chemistry , these compounds may have potential applications in drug discovery and development.

Mecanismo De Acción

Target of Action

The primary target of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . The compound’s interaction with this target suggests potential anti-tubercular activity .

Mode of Action

This inhibition disrupts the synthesis of arabinogalactan, thereby compromising the integrity of the bacterial cell wall and leading to cell death .

Biochemical Pathways

The compound’s action primarily affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . The downstream effects of this disruption include compromised cell wall integrity and eventual cell death .

Pharmacokinetics

The compound’s molecular weight of 324448 suggests it may have favorable pharmacokinetic properties, as molecules of this size are often well-absorbed and distributed in the body .

Result of Action

The primary result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to bacterial cell death . This suggests potential utility as an anti-tubercular agent .

Propiedades

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-3-4-5-18(22)20-15-9-7-14(8-10-15)19-21-16-11-6-13(2)12-17(16)23-19/h6-12H,3-5H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEKGDBUSZRGAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline](/img/structure/B2813323.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2813324.png)

![6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813331.png)

![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2813343.png)

![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)